6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-cyclohexyl-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
3-BROMOBENZALDEHYDE 1-[4-(CYCLOHEXYLAMINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that combines multiple functional groups, including a bromobenzaldehyde moiety, a cyclohexylamino group, a nitroanilino group, and a triazinyl hydrazone linkage
Preparation Methods
The synthesis of 3-BROMOBENZALDEHYDE 1-[4-(CYCLOHEXYLAMINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps:
Synthesis of 3-Bromobenzaldehyde: This can be achieved by bromination of benzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with appropriate amines, such as cyclohexylamine and 4-nitroaniline, under controlled conditions.
Hydrazone Formation: The final step involves the condensation of 3-bromobenzaldehyde with the triazine derivative to form the hydrazone linkage.
Chemical Reactions Analysis
3-BROMOBENZALDEHYDE 1-[4-(CYCLOHEXYLAMINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions:
Scientific Research Applications
3-BROMOBENZALDEHYDE 1-[4-(CYCLOHEXYLAMINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents due to its diverse functional groups.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or dyes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-BROMOBENZALDEHYDE 1-[4-(CYCLOHEXYLAMINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes or receptors due to its multiple functional groups, potentially inhibiting or activating specific biological pathways.
Pathways Involved: The nitroanilino group may participate in redox reactions, while the triazine core can form stable complexes with metal ions, influencing biochemical pathways.
Comparison with Similar Compounds
3-BROMOBENZALDEHYDE 1-[4-(CYCLOHEXYLAMINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can be compared with similar compounds:
Properties
Molecular Formula |
C22H23BrN8O2 |
---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
4-N-[(E)-(3-bromophenyl)methylideneamino]-6-N-cyclohexyl-2-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C22H23BrN8O2/c23-16-6-4-5-15(13-16)14-24-30-22-28-20(25-17-7-2-1-3-8-17)27-21(29-22)26-18-9-11-19(12-10-18)31(32)33/h4-6,9-14,17H,1-3,7-8H2,(H3,25,26,27,28,29,30)/b24-14+ |
InChI Key |
OXOAXNSZNGDGOU-ZVHZXABRSA-N |
Isomeric SMILES |
C1CCC(CC1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC(=CC=C4)Br |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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